

1-Acetyl-4-(4-nitrophenyl)piperazine chemical properties and structure

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	1-Acetyl-4-(4-nitrophenyl)piperazine
Cat. No.:	B094641

[Get Quote](#)

An In-depth Technical Guide to 1-Acetyl-4-(4-nitrophenyl)piperazine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties and structure of **1-Acetyl-4-(4-nitrophenyl)piperazine**, a compound of interest in medicinal chemistry and synthetic research.

Chemical Structure and Identification

1-Acetyl-4-(4-nitrophenyl)piperazine is a derivative of piperazine, characterized by an acetyl group attached to one nitrogen atom and a 4-nitrophenyl group on the other. This structure imparts specific electronic and steric properties that make it a valuable intermediate in the synthesis of more complex molecules.

Identifier	Value
IUPAC Name	1-(4-(4-nitrophenyl)piperazin-1-yl)ethan-1-one
CAS Number	16264-08-7 [1] [2]
Molecular Formula	C ₁₂ H ₁₅ N ₃ O ₃ [3]
Molecular Weight	249.27 g/mol [3]
SMILES	CC(=O)N1CCN(CC1)C2=CC=C(--INVALID-LINK--[O-])C=C2
InChI	1S/C12H15N3O3/c1-10(16)13-6-8-14(9-7-13)11-2-4-12(5-3-11)15(17)18/h2-5H,6-9H2,1H3 [3]
InChIKey	QUZMCJMGHMRZHA-UHFFFAOYSA-N [3]

Physicochemical Properties

The physicochemical properties of **1-Acetyl-4-(4-nitrophenyl)piperazine** are summarized below. It is important to note that while the compound is known to be a solid, there is limited and inconsistent publicly available data for its melting and boiling points.

Property	Value	Source
Physical Form	Solid	
Melting Point	Data not consistently available	
Boiling Point	Data not consistently available	
Solubility	Data not available	
Storage Class	11 - Combustible Solids	

Spectroscopic Characterization

Detailed experimental spectra for **1-Acetyl-4-(4-nitrophenyl)piperazine** are not widely published. However, based on its structure and data from related compounds, the expected

spectroscopic characteristics are as follows:

3.1. ^1H NMR Spectroscopy A ^1H NMR spectrum has been recorded in DMSO-d₆ on a 300.135 MHz instrument.^[3] The expected chemical shifts (δ) are:

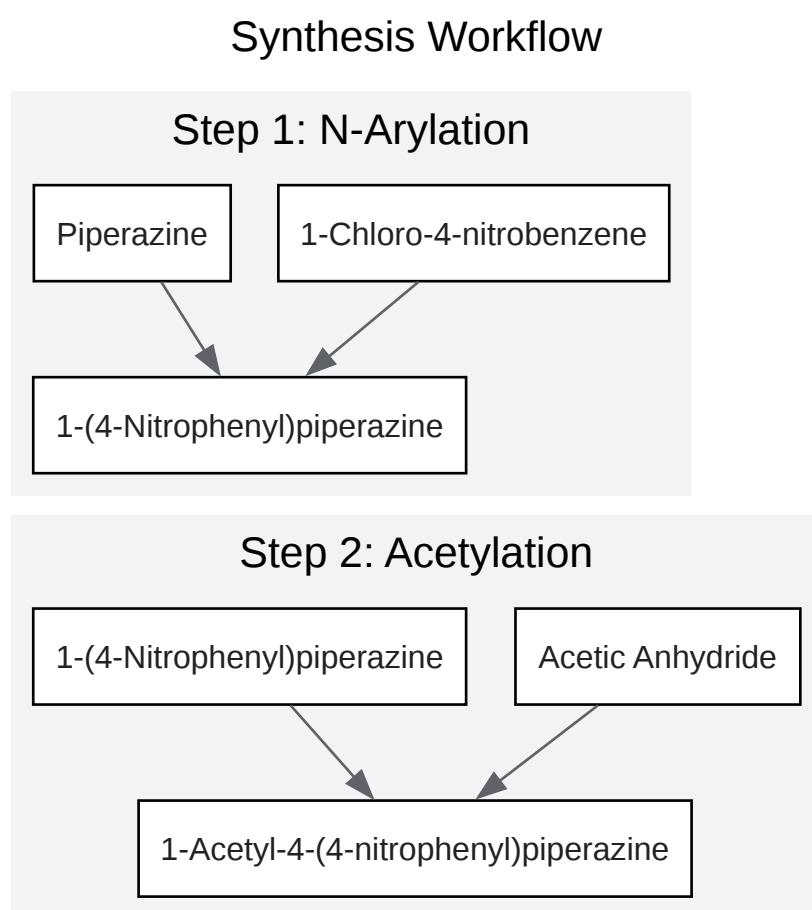
- Aromatic Protons: Two doublets in the range of 7.0-8.5 ppm, corresponding to the AA'BB' system of the para-substituted benzene ring. The protons ortho to the electron-withdrawing nitro group would be further downfield.
- Piperazine Protons: Two sets of multiplets (or broad singlets) between 3.0-4.0 ppm. The protons adjacent to the nitrophenyl group will likely be at a different chemical shift than those adjacent to the acetyl group.
- Acetyl Protons: A singlet around 2.1 ppm, corresponding to the methyl group of the acetyl moiety.

3.2. ^{13}C NMR Spectroscopy The expected signals in the ^{13}C NMR spectrum would include:

- Carbonyl Carbon: A signal in the range of 168-172 ppm for the acetyl carbonyl group.
- Aromatic Carbons: Signals between 110-160 ppm. The carbon attached to the nitro group would be the most downfield, and the carbon attached to the piperazine nitrogen would also be significantly shifted.
- Piperazine Carbons: Signals in the range of 40-55 ppm.
- Acetyl Carbon: A signal around 21 ppm for the methyl carbon.

3.3. Infrared (IR) Spectroscopy The IR spectrum is expected to show characteristic absorption bands for its functional groups:

- C=O Stretch (Amide): A strong absorption band around 1650 cm^{-1} .
- N-O Stretch (Nitro Group): Two strong bands, one symmetric and one asymmetric, around 1520 cm^{-1} and 1340 cm^{-1} .
- C-N Stretch: Bands in the fingerprint region.


- Aromatic C-H and C=C Stretches: Signals in their respective characteristic regions.

3.4. Mass Spectrometry In a mass spectrum, the molecular ion peak $[M]^+$ would be expected at $m/z = 249$. Key fragmentation patterns would likely involve the loss of the acetyl group and cleavage of the piperazine ring.

Synthesis and Experimental Protocols

1-Acetyl-4-(4-nitrophenyl)piperazine is typically synthesized via the acetylation of 1-(4-nitrophenyl)piperazine. The following is a representative experimental protocol based on standard laboratory procedures for similar reactions.

4.1. Synthesis Workflow

[Click to download full resolution via product page](#)

Caption: A two-step synthesis workflow for **1-Acetyl-4-(4-nitrophenyl)piperazine**.

4.2. Experimental Protocol: Acetylation of 1-(4-Nitrophenyl)piperazine

Materials:

- 1-(4-Nitrophenyl)piperazine
- Acetic Anhydride
- A suitable solvent (e.g., Dichloromethane or Tetrahydrofuran)
- A base (e.g., Triethylamine or Pyridine)
- Saturated sodium bicarbonate solution
- Brine (saturated NaCl solution)
- Anhydrous magnesium sulfate or sodium sulfate
- Rotary evaporator
- Standard laboratory glassware and magnetic stirrer

Procedure:

- In a round-bottom flask, dissolve 1-(4-nitrophenyl)piperazine (1 equivalent) in the chosen solvent.
- Add the base (1.2 equivalents) to the solution and stir.
- Cool the mixture in an ice bath.
- Slowly add acetic anhydride (1.1 equivalents) dropwise to the cooled, stirring solution.
- Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
- Upon completion, quench the reaction by slowly adding water.

- Transfer the mixture to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution and brine.
- Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
- Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
- The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield pure **1-Acetyl-4-(4-nitrophenyl)piperazine**.

Applications in Research and Drug Development

Piperazine derivatives are a well-established class of compounds in medicinal chemistry, known for a wide range of biological activities. **1-Acetyl-4-(4-nitrophenyl)piperazine** serves as a key building block in the synthesis of various pharmaceutical agents. The presence of the nitro group allows for further chemical modifications, such as reduction to an amine, which can then be used in various coupling reactions to create diverse molecular scaffolds for drug discovery programs.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 16264-08-7[1-Acetyl-4-(4-nitrophenyl) piperazine -]- Jizhi Biochemical [acmec.com.cn]
- 2. 1-Acetyl-4-(4-nitrophenyl)piperazine | 16264-08-7 [chemicalbook.com]
- 3. dev.spectrabase.com [dev.spectrabase.com]
- To cite this document: BenchChem. [1-Acetyl-4-(4-nitrophenyl)piperazine chemical properties and structure]. BenchChem, [2025]. [Online PDF]. Available at: [[https://www.benchchem.com/product/b094641#1-acetyl-4-\(4-nitrophenyl\)piperazine-chemical-properties-and-structure](https://www.benchchem.com/product/b094641#1-acetyl-4-(4-nitrophenyl)piperazine-chemical-properties-and-structure)]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com